molecular formula C19H22FN3O2S B2579393 2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009543-32-1

2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2579393
CAS RN: 1009543-32-1
M. Wt: 375.46
InChI Key: LVVOBGKFYUUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl group, a fluorophenyl group, and a thieno[3,4-c]pyrazole ring . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains a cyclohexyl ring, a fluorophenyl group, and a thieno[3,4-c]pyrazole ring . The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of its functional groups. For example, the fluorophenyl group can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the specific arrangement of the rings and functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives demonstrates their utility in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes are characterized by their unique structural properties and have been shown to exhibit significant antioxidant activity, as demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates their potential applications in medicinal chemistry and antioxidant research (Chkirate et al., 2019).

Anti-inflammatory and Antitumor Activities

Another study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives highlighted their anti-inflammatory and antitumor activities. Some derivatives showed significant activity, pointing towards the potential therapeutic applications of such compounds in treating inflammation and cancer (Sunder & Maleraju, 2013).

Antimicrobial Evaluation

The synthesis of heterocyclic compounds incorporating sulfamoyl moiety demonstrates their potential as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various microorganisms. This research opens avenues for the development of new antimicrobial agents to combat resistant bacterial and fungal infections (Darwish et al., 2014).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings indicate the potential of such compounds in developing new insecticides for agricultural use, highlighting the versatility of these compounds in various scientific and practical applications (Fadda et al., 2017).

properties

IUPAC Name

2-cyclohexyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVOBGKFYUUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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